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Cat. No.: B161086
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Introduction

2-(2,6-Dimethylphenoxy)ethanamine is a primary amine featuring a sterically hindered
dimethylphenoxy group. This structural motif is of significant interest in medicinal chemistry and
materials science due to its potential to influence pharmacokinetic properties and molecular
interactions. Accurate structural elucidation and characterization of this compound are
paramount for its application in drug development and materials research. This application note
provides a detailed guide to the characterization of 2-(2,6-Dimethylphenoxy)ethanamine
using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of
the most powerful analytical techniques for the unambiguous identification and structural
analysis of small organic molecules.[1]

This document is intended for researchers, scientists, and drug development professionals,
offering not just protocols, but also the underlying scientific rationale for the experimental
choices, ensuring a robust and reproducible analytical workflow.
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Chemical Structure

IUPAC Name: 2-(2,6-Dimethylphenoxy)ethanamine Molecular Formula: C10H1sNO Molecular
Weight: 165.23 g/mol CAS Number: 26646-48-0[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms.[1][3] For 2-
(2,6-Dimethylphenoxy)ethanamine, *H and 13C NMR are crucial for confirming the
connectivity and substitution pattern of the molecule.

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality *H and *3C NMR spectra.
e Sample Preparation:
o Accurately weigh approximately 5-10 mg of 2-(2,6-Dimethylphenoxy)ethanamine.

o Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs)
or Dimethyl Sulfoxide-de (DMSO-ds). CDClIs is a common choice for its ability to dissolve a
wide range of organic compounds.[4]

o Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup and Calibration:

o

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
[5]

o

Tune and match the probe for the *H and 3C frequencies.

o

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical
peaks.
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» 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

Number of scans: 1024 or more (due to the low natural abundance of 13C)[6]

Data Analysis and Predicted Spectral Data

The following tables present the predicted *H and *3C NMR chemical shifts for 2-(2,6-
Dimethylphenoxy)ethanamine. These predictions are based on established chemical shift
values for similar structural motifs.[7]

Table 1: Predicted *H NMR Data for 2-(2,6-Dimethylphenoxy)ethanamine (in CDClIs, 400
MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.00 d 2H Ar-H (meta)
~6.85 t 1H Ar-H (para)
~3.95 t 2H -O-CHz2-
~3.05 t 2H -CH2-NH:2
~2.25 S 6H Ar-CHs
~1.5 (broad) s 2H -NH:z

Table 2: Predicted 13C NMR Data for 2-(2,6-Dimethylphenoxy)ethanamine (in CDCls, 101
MH2z)

Chemical Shift (0, ppm) Assignment

~155.0 Ar-C (ipso, attached to O)
~130.5 Ar-C (ortho, attached to CHs)
~128.8 Ar-C (meta)

~124.0 Ar-C (para)

~70.0 -O-CHa-

~41.5 -CHz2-NH:

~16.5 Ar-CHs

NMR Experimental Workflow
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Caption: Workflow for NMR analysis of 2-(2,6-Dimethylphenoxy)ethanamine.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge
ratio of ions.[8] For 2-(2,6-Dimethylphenoxy)ethanamine, mass spectrometry is essential for
confirming the molecular weight and providing information about the compound's structure
through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data
Acquisition

This protocol describes the acquisition of a mass spectrum using Electrospray lonization (ESI),
a soft ionization technique suitable for polar molecules like amines.

e Sample Preparation:

o Prepare a dilute solution of 2-(2,6-Dimethylphenoxy)ethanamine (approximately 10-100
pg/mL) in a suitable solvent such as methanol or acetonitrile.
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o A small amount of a volatile acid, such as formic acid (0.1%), can be added to the solvent
to promote protonation and enhance the signal in positive ion mode.

e Instrument Setup and Calibration:

o Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass
measurements.

o Calibrate the instrument using a known standard to ensure high mass accuracy.
o Data Acquisition (Positive lon Mode):
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,
drying gas temperature) to maximize the signal of the protonated molecule [M+H]*.

o Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
o Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

o Select the [M+H]* ion (m/z 166.12) as the precursor ion.

o Apply collision-induced dissociation (CID) to fragment the precursor ion.

o Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Analysis and Predicted Fragmentation Pattern

The primary fragmentation pathway for aliphatic amines in mass spectrometry is typically a-
cleavage.[9][10]

Table 3: Predicted Mass Spectrometry Data for 2-(2,6-Dimethylphenoxy)ethanamine (ESI+)
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m/z (predicted) lon Description

166.1226 [M+H]* Protonated molecule
150.0913 [M-NHz]* Loss of the amino group
135.0913 (CoH10]* Cleavage of the C-C bond

adjacent to the nitrogen

Further fragmentation of the

121.0699 [CsHo0O]* _
phenoxy moiety
Loss of a methyl group from
107.0855 [C/H,0]* _
the phenoxy moiety
Tropylium ion, a common
91.0542 [C7HA]* fragment in aromatic
compounds
30.0337 [CHaN]* a-cleavage product

Mass Spectrometry Experimental Workflow

Data Acquisition

P / Full Scan MS / Tandem MS (MS/MS)
/ (Positive Ion Mode) / of [M+H+

Click to download full resolution via product page
Caption: Workflow for mass spectrometry analysis of 2-(2,6-Dimethylphenoxy)ethanamine.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and
unambiguous characterization of 2-(2,6-Dimethylphenoxy)ethanamine. The detailed
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protocols and data analysis guidelines presented in this application note offer a robust
framework for researchers in pharmaceutical and materials science to confidently identify and
structurally elucidate this and similar molecules. Adherence to these methodologies will ensure
high-quality, reproducible data, which is fundamental for advancing research and development
in these fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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